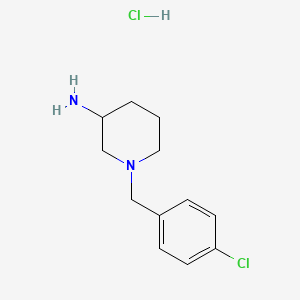

1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;/h3-6,12H,1-2,7-9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNAAUCRXIZZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-87-7 | |

| Record name | 3-Piperidinamine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Piperidine-Based Analogues

The compound’s structural analogs differ in substituent type, position, and appended functional groups. Key examples include:

Key Observations :

- Chloro vs.

- Benzyl vs. Benzyloxy Linkages : The benzylamine group (target compound) allows direct hydrogen bonding, whereas benzyloxy derivatives rely on ether oxygen interactions, altering solubility and target affinity .

- N-Methylation : Methylation of the amine (as in ) reduces basicity, which may decrease off-target interactions but also limit ionic bonding with biological targets.

Physicochemical Properties

However, molecular weight and substituent effects provide indirect insights:

Biological Activity

Overview

1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is a piperidine derivative with significant pharmaceutical potential. This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes in the body. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 4-Chlorobenzyl Group : This group is introduced via nucleophilic substitution reactions.

- Formation of the Hydrochloride Salt : The final step involves converting the free amine into its hydrochloride salt using hydrochloric acid.

The biological activity of 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound has shown affinity for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and other physiological processes .

- Enzyme Interaction : Its amine group can form hydrogen bonds, facilitating interactions with enzymes and proteins, thus modulating their activity .

Biological Activity

Research indicates that 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride exhibits a range of biological activities, including:

Table 1: Biological Activities of Related Piperidine Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| KSK67 | H3 Receptor Binding | 6.2 | |

| KSK68 | Sigma-1 Receptor Binding | 4.5 | |

| CFI-400945 | Antitumor Activity | <10 |

Case Studies

Several studies have documented the effects of compounds similar to 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride:

- Dual Receptor Ligands : Research highlighted that piperidine-based compounds could effectively bind to both histamine H3 and sigma receptors, providing a dual mechanism for pain relief .

- Antitumor Research : In a study involving indazole derivatives, related compounds exhibited significant antitumor activity, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against cancer .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride, and what reagents are critical for optimizing yield?

The synthesis typically involves:

- Benzylation : Reacting piperidin-3-ylamine with 4-chlorobenzyl chloride/bromide in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., diisopropylethylamine) to deprotonate the amine .

- Hydrochloride salt formation : Treating the free base with HCl to improve solubility and stability . Key reagents include 4-chlorobenzyl halides and catalysts like sodium hydroxide for neutralization. Yield optimization requires precise stoichiometry, inert atmosphere, and temperature control (e.g., room temperature for 16 hours) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography : For absolute configuration determination using programs like SHELXL .

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl group at piperidine N1, amine at C3) .

- Mass spectrometry (ESI+) : To verify molecular weight (e.g., m/z ~282.1 for the free base) .

- Elemental analysis : Confirms hydrochloride salt stoichiometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base. Stability studies recommend storage at -20°C in desiccated conditions to prevent hydrolysis. In aqueous buffers (pH 4–7), it remains stable for ≥24 hours at 25°C .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

- Antimicrobial activity : Tested via broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC values in µM range) .

- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce byproducts like regioisomers or N-alkylation artifacts?

- Regioselective protection : Use tert-butoxycarbonyl (Boc) groups on the piperidine amine to direct benzylation to the N1 position .

- Chromatographic purification : Reverse-phase HPLC to separate regioisomers (e.g., 3- vs. 4-amine positional analogs) .

- Kinetic control : Lower reaction temperatures (0–5°C) to favor N1-benzylation over competing pathways .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Salt form differences : Compare free base vs. hydrochloride activity in the same assay .

- Cell line heterogeneity : Validate findings in isogenic cell panels or primary cultures .

Q. What computational strategies are employed to model this compound’s interaction with biological targets?

- Molecular docking : Using AutoDock Vina or Schrödinger to predict binding modes with receptors (e.g., σ-1 receptor) .

- MD simulations : Assess stability of ligand-target complexes in explicit solvent (100 ns trajectories) .

- QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .

Q. What methodologies are used to separate enantiomers or assess stereochemical purity?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .

- Circular dichroism (CD) : Confirm enantiomeric excess (>99%) for pharmacologically active (R)- or (S)-forms .

Q. How does structural modification (e.g., halogen substitution) impact pharmacological activity?

Comparative studies show:

- 4-Chloro vs. 2,6-dichloro analogs : Reduced cytotoxicity but lower antimicrobial potency due to steric effects .

- Piperidine vs. pyrrolidine rings : Pyrrolidine analogs exhibit faster metabolic clearance but higher CNS penetration .

- Amine position : C3-amine derivatives show improved target selectivity over C4 analogs in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.